

# 4-Cyanopiperidine: A Technical Safety and Handling Guide for Researchers

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## Compound of Interest

Compound Name: 4-Cyanopiperidine

Cat. No.: B019701

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An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and toxicological profile of **4-Cyanopiperidine**.

**4-Cyanopiperidine**, also known as piperidine-4-carbonitrile or isonipecetonitrile, is a versatile chemical intermediate widely utilized in the synthesis of various pharmaceutical agents, including potential antidepressants and anti-inflammatory drugs.<sup>[1]</sup> Its unique molecular structure, featuring a piperidine ring and a cyano group, makes it a valuable building block in medicinal chemistry.<sup>[1]</sup> However, its utility is accompanied by significant health hazards that necessitate stringent safety protocols in a laboratory or manufacturing setting. This technical guide provides a comprehensive overview of the safety data, handling procedures, and toxicological information for **4-Cyanopiperidine**, compiled from various safety data sheets and toxicological resources.

## Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. **4-Cyanopiperidine** is typically a colorless to pale yellow liquid with an amine-like odor.<sup>[2][3]</sup> Key quantitative data are summarized in the table below.

| Property            | Value                 | Source(s) |
|---------------------|-----------------------|-----------|
| Molecular Formula   | C6H10N2               | [4][5]    |
| Molecular Weight    | 110.16 g/mol          | [3][5][6] |
| CAS Number          | 4395-98-6             | [2][5]    |
| Density             | 0.98 g/mL at 25 °C    | [3][4]    |
| Flash Point         | 91°C (196°F)          | [3]       |
| Boiling Point/Range | No data available     | [2]       |
| Melting Point/Range | No data available     | [2]       |
| Solubility          | Soluble in chloroform | [3][4]    |
| Vapor Pressure      | 0.082 mmHg at 25°C    | [4]       |

## Toxicological Information and GHS Classification

**4-Cyanopiperidine** is classified as a hazardous substance with significant acute toxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating these hazards.

GHS Hazard Classification Summary[5][6]

| Hazard Class   | Category                |
|--|-------------------------|
| Acute Toxicity, Oral   | Category 4              |
| Acute Toxicity, Dermal   | Category 3              |
| Acute Toxicity, Inhalation   | Category 3 / Category 4 |
| Skin Corrosion/Irritation  | Category 2              |
| Serious Eye Damage/Eye Irritation  | Category 1              |
| Specific target organ toxicity – single exposure<br>(Respiratory tract irritation) | Category 3              |

Note: The GHS classification for acute inhalation toxicity varies slightly between different suppliers, with both Category 3 and 4 being reported.[5][6]

Hazard Statements (H-Statements)[5][7]

- H302: Harmful if swallowed.
- H311: Toxic in contact with skin.
- H331/H332: Toxic/Harmful if inhaled.
- H315: Causes skin irritation.
- H318: Causes serious eye damage.
- H335: May cause respiratory irritation.

The toxicological properties of **4-Cyanopiperidine** have not been fully investigated, and as such, it should be handled with the utmost care as a substance with significant potential for harm.[6]

## Experimental Protocols for Safety Evaluation

While specific experimental reports on the toxicity of **4-Cyanopiperidine** are not readily available in the public domain, the GHS classifications are based on standardized testing methodologies, most likely following the guidelines set by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the probable experimental protocols used to determine the acute toxicity of this compound.

### Acute Oral Toxicity (OECD Test Guideline 420, 423, or 425)

The "Harmful if swallowed" classification suggests an oral LD50 in the range of 300 to 2000 mg/kg. The following protocol is a generalized representation of how this value would be determined.

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

**Methodology:**

- **Test Animals:** Healthy, young adult rats (typically the preferred species) are used.[5] Animals are acclimatized to laboratory conditions for at least five days prior to the test.[5]
- **Dosage:** The test substance is administered in a single dose via gavage.[8] The volume of liquid administered at one time should generally not exceed 1 mL/100 g of body weight for rodents.[5]
- **Dose-Finding Study:** A preliminary study is often conducted with a small number of animals to determine the appropriate dose range for the main study.
- **Main Study:** Several groups of animals (at least 5 rodents per dose level) are administered different doses of the substance.[5]
- **Observation Period:** Animals are observed for a period of 14 days for signs of toxicity and mortality.[9] Observations include changes in skin and fur, eyes, and mucous membranes, as well as effects on the respiratory, circulatory, and central nervous systems.[2]
- **Data Analysis:** The LD50 value is calculated statistically from the dose-response data.[5] A thorough evaluation includes the relationship between the dose and the incidence and severity of all observed abnormalities, including mortality and any gross lesions found during necropsy.[5]

## Acute Dermal Toxicity (OECD Test Guideline 402)

The "Toxic in contact with skin" classification indicates a dermal LD50 in the range of 200 to 1000 mg/kg.

**Objective:** To determine the acute toxicity of a substance when applied to the skin.

**Methodology:**

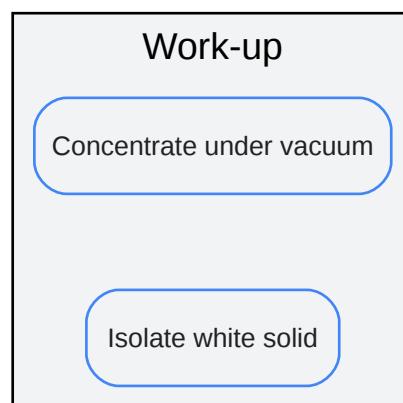
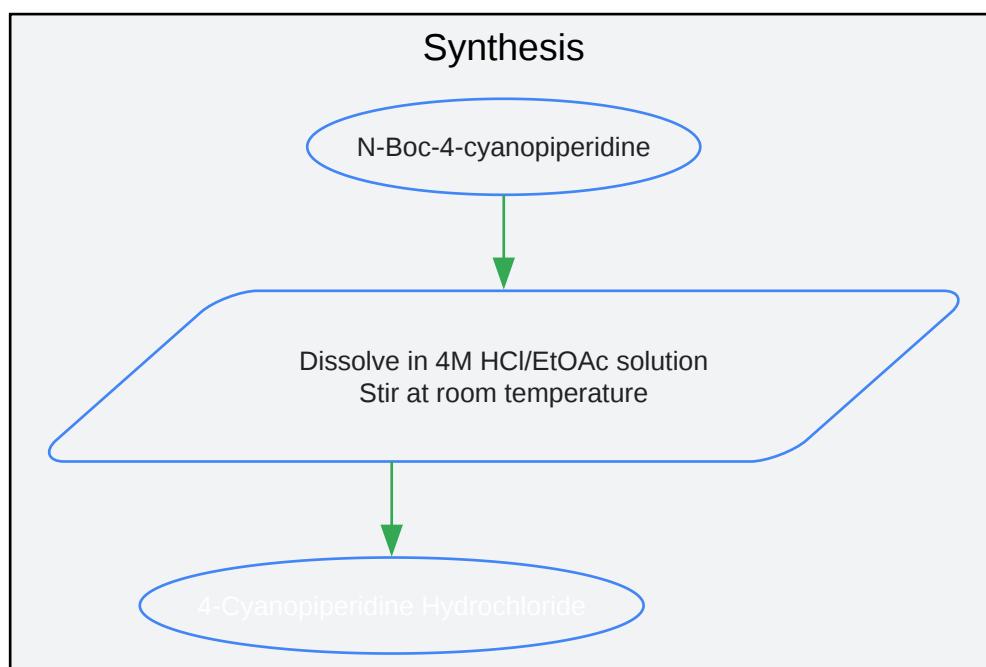
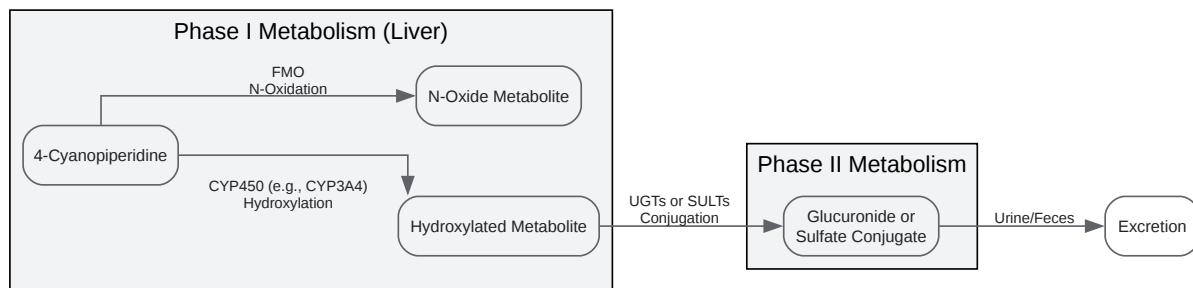
- **Test Animals:** Rats are a commonly used species for this test.
- **Preparation:** The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

- Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing.
- Exposure: The exposure period is typically 24 hours.
- Observation Period: After the exposure period, the dressing is removed, and the animals are observed for 14 days for signs of toxicity and mortality.
- Data Analysis: The dermal LD50 is calculated based on the observed mortality at different dose levels.

## Signaling and Metabolic Pathways

Detailed studies on the specific metabolic pathways and toxicological signaling of **4-Cyanopiperidine** are not extensively published. However, based on the metabolism of structurally related 4-aminopiperidine drugs, a probable metabolic pathway can be inferred.

Many 4-aminopiperidine-containing drugs undergo metabolism by cytochrome P450 enzymes, with CYP3A4 being a major contributor.<sup>[10][11]</sup> The primary metabolic route is often N-dealkylation.<sup>[10]</sup> For **4-Cyanopiperidine**, it is plausible that it undergoes enzymatic modification in the liver. A hypothetical metabolic pathway is presented below.



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